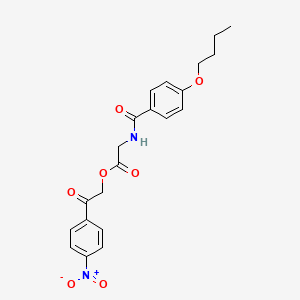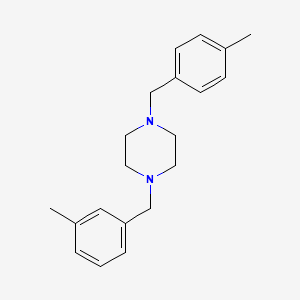![molecular formula C23H18Cl2N2O2S B5133890 2-[2-(benzyloxy)-3,5-dichlorophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5133890.png)
2-[2-(benzyloxy)-3,5-dichlorophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(benzyloxy)-3,5-dichlorophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is an organic compound that sits at the intersection of medicinal chemistry and synthetic organic chemistry It is characterized by its complex structure that includes a pyrimidinone core fused with a benzothiophene and dichlorophenyl moiety, and a benzyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving several organic reactions, including nucleophilic substitution, cyclization, and oxidation. A typical synthetic route may start with the preparation of 3,5-dichloro-2-nitrobenzoic acid, which undergoes reduction to form the corresponding amine. This amine is then coupled with benzyloxy benzaldehyde through a condensation reaction to form an imine. Cyclization of the imine with a suitable thiol reagent leads to the formation of the benzothiophene ring, which is then subjected to further cyclization and reduction to form the final tetrahydropyrimidinone structure.
Industrial Production Methods
On an industrial scale, the synthesis of 2-[2-(benzyloxy)-3,5-dichlorophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves optimizing the yield and purity through careful control of reaction conditions such as temperature, pressure, and reaction time. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. Techniques like crystallization, chromatography, and recrystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form quinone derivatives, which are crucial intermediates in various chemical syntheses.
Reduction: : Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen with a palladium catalyst are used.
Substitution: : Conditions vary based on the substituents but often involve reagents like halogens, Grignard reagents, or organolithium compounds.
Major Products
The major products of these reactions depend on the specific functional groups and reaction conditions but may include various derivatives with modified aromatic rings or altered functional groups.
Scientific Research Applications
2-[2-(benzyloxy)-3,5-dichlorophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: : Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: : Potentially used in materials science for developing new polymers or as a catalyst in chemical reactions.
Mechanism of Action
The compound's mechanism of action is dependent on its molecular targets and the pathways it affects. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific biochemical pathways. The benzyloxy and dichlorophenyl groups contribute to its binding affinity and specificity, while the tetrahydropyrimidinone structure may enhance its stability and bioavailability.
Comparison with Similar Compounds
2-[2-(benzyloxy)-3,5-dichlorophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with similar compounds such as:
2-(benzyloxy)-3,5-dichlorobenzylamine: : Differing primarily in the presence of the benzylamine group instead of the pyrimidinone structure.
5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidines: : Similar core structure but without the benzyloxy and dichlorophenyl substitutions.
The uniqueness of this compound lies in the specific arrangement of its substituents, which may impart unique chemical properties and biological activities not observed in the compared compounds.
Properties
IUPAC Name |
2-(3,5-dichloro-2-phenylmethoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2S/c24-14-10-16(20(17(25)11-14)29-12-13-6-2-1-3-7-13)21-26-22(28)19-15-8-4-5-9-18(15)30-23(19)27-21/h1-3,6-7,10-11H,4-5,8-9,12H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKAPQJQKQBLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=C(C(=CC(=C4)Cl)Cl)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-17-(2-methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5133811.png)

![N-(2,4-dimethoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5133824.png)
![1-methyl-4-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperazine](/img/structure/B5133825.png)
![2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5133837.png)

![1-(3-Chloro-4-methylphenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5133858.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5133860.png)
![N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5133865.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5133883.png)
![N-(4-acetylphenyl)-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5133888.png)
![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5133892.png)
![1-(4-Chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B5133900.png)
